molecular formula C₂₆H₂₅NO₃ B1140091 N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide CAS No. 163217-77-4

N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide

Cat. No. B1140091
M. Wt: 399.48
InChI Key:
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Description

Research into N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide-like compounds involves examining their synthesis, molecular structure, and properties. These compounds, including various benzamide derivatives and similar structures, are often explored for their potential in medicinal chemistry and materials science due to their unique chemical properties.

Synthesis Analysis

Studies on related compounds, such as the synthesis of oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, involve complex multi-step synthesis processes, including protection/deprotection steps and coupling reactions (Pawełczak et al., 1989). Similar methodologies could be adapted for the synthesis of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide.

Molecular Structure Analysis

The molecular structure analysis of compounds such as N-(2,3-Dichloro­phen­yl)benzamide highlights the importance of conformational studies and the role of substituents in determining the overall molecular geometry (Gowda et al., 2007).

Chemical Reactions and Properties

Isocyanide-based syntheses demonstrate the versatility of isocyanides in forming complex amide structures, which might be relevant for constructing the backbone of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide (Akbarzadeh et al., 2012).

Physical Properties Analysis

The physical properties of compounds like benzyl tert-butoxycarbonyl-alpha-aminoisobutyrate provide insights into the solid-state conformation and potential intermolecular interactions, which are crucial for understanding the physical behavior of similar compounds (Leduc et al., 2001).

Scientific Research Applications

Stereocontrolled Glycoside and Glycosyl Ester Synthesis

The 2-O-[3-(2'-benzyloxyphenyl)-3,3-dimethylpropanoate] esters are noted for enabling the synthesis of a range of beta-glucosides and alpha-mannosides through neighboring participation in excellent yield. This process is further enhanced by their removal through hydrogenolysis, which occurs concurrently with the cleavage of benzyl esters in the presence of other esters. This quality makes them particularly well-suited for the stereocontrolled synthesis of glycosyl esters (Crich & Cai, 2007).

Enabling Corrosion Inhibition

Studies involving spirocyclopropane derivatives, which share structural similarities with N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide, have indicated that certain compounds can act as effective corrosion inhibitors. These studies, focused on mild steel protection in acidic solutions, reveal that the adsorption of inhibitors on metal surfaces involves both physical and chemical processes and follows the Langmuir isotherm model. The enhanced adsorption, and thus inhibition, is attributed to π-electrons in the aromatic ring and the lone-pair electrons in functional groups like the methoxy group (Chafiq et al., 2020).

Antioxidant and Antitumor Activities

Certain benzylidene derivatives, closely related to N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide, have been examined for their biological activities. These studies have highlighted the potential of these compounds in possessing significant antioxidant and antitumor activities, opening pathways for therapeutic applications (El-Moneim, El‐Deen, & El-Fattah, 2011).

Parkinson's Disease Therapy

The benzyloxyphenyl moiety, a common structural component in N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide, is found in potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a key target in Parkinson's disease therapy. Derivatives with this moiety have shown not only to inhibit MAO-B effectively but also to protect tyrosine hydroxylase-immunopositive DAergic neurons and attenuate Parkinson's disease-associated behavioral deficits in mouse models (Yeon et al., 2018).

properties

IUPAC Name

(2Z)-2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b22-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNXUUBLQLMXRU-XLNRJJMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide

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